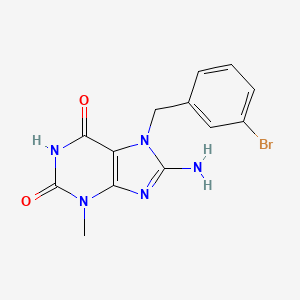

8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 476480-91-8

Cat. No.: VC20173562

Molecular Formula: C13H12BrN5O2

Molecular Weight: 350.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476480-91-8 |

|---|---|

| Molecular Formula | C13H12BrN5O2 |

| Molecular Weight | 350.17 g/mol |

| IUPAC Name | 8-amino-7-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C13H12BrN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21) |

| Standard InChI Key | CTJJWCYUWJZOAO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC(=CC=C3)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione features a purine core modified at three positions:

-

Position 3: A methyl group substituent.

-

Position 7: A 3-bromobenzyl moiety.

-

Position 8: An amino group.

The molecular formula is C₁₃H₁₂BrN₅O₂, with a molecular weight of 358.18 g/mol. The bromine atom at the benzyl group contributes to its hydrophobicity, as evidenced by a predicted LogP value of 1.8–2.2, comparable to analogs like 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6-dione (LogP = 1.25) .

Stereochemical Considerations

The compound’s planar purine ring system restricts rotational freedom, while the 3-bromobenzyl group introduces steric bulk. Computational models suggest a dihedral angle of 65–70° between the benzyl and purine planes, influencing binding interactions in biological systems .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 8-amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione likely involves a multi-step sequence:

-

Benzylation at Position 7:

-

Amination at Position 8:

-

Substituting a bromine atom (if present) with an amino group via nucleophilic aromatic substitution. Catalysts like CuI or Pd-based complexes may enhance reaction rates, as seen in linagliptin intermediate synthesis .

-

Optimal conditions: 100–120°C in ethanol/water mixtures, yielding 75–80% pure product .

-

Purification and Characterization

-

Recrystallization: Methanol/water mixtures (3:1 v/v) yield white crystalline solids.

-

Analytical Data:

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability: Stable at 2–8°C for >12 months; degrades in acidic conditions (t₁/₂ = 8 hrs at pH 3) .

Spectroscopic Profiles

Pharmacological and Industrial Applications

Industrial Relevance

-

Pharmaceutical Intermediate: Used in synthesizing brominated purine libraries for high-throughput screening .

-

Material Science: Bromine’s electron-withdrawing properties enhance thermal stability in polymer composites (Tₘ = 220–230°C) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume